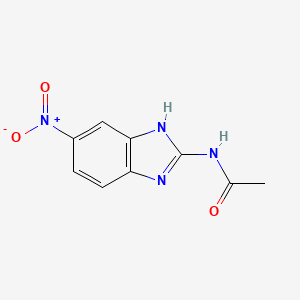
N-(6-nitro-1H-benzimidazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-nitro-1H-benzimidazol-2-yl)acetamide: is a compound belonging to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1H-benzimidazol-2-yl)acetamide typically involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile as a solvent . This reaction yields a mixture of regioisomers with the nitro group positioned at either the 5 or 6 position, with chemical yields ranging from 60% to 94% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-nitro-1H-benzimidazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride are commonly used for the reduction of the nitro group.
Substitution: Potassium carbonate and acetonitrile are used as reagents and solvents for substitution reactions.
Major Products Formed
Reduction: The major product formed is 5(6)-amino-1H-benzimidazol-2-ylacetamide.
Substitution: The products vary depending on the substituent introduced in place of the nitro group.
Aplicaciones Científicas De Investigación
N-(6-nitro-1H-benzimidazol-2-yl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(6-nitro-1H-benzimidazol-2-yl)acetamide is related to its reductive metabolism. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase . This activation leads to the formation of reactive intermediates that exert the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benznidazole: A 2-nitroimidazole derivative used for treating Chagas disease.
Albendazole: A benzimidazole derivative with broad-spectrum antiparasitic activity.
Mebendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
N-(6-nitro-1H-benzimidazol-2-yl)acetamide is unique due to its specific nitro group positioning and its potential for diverse chemical modifications. This uniqueness allows it to serve as a versatile building block for synthesizing various biologically active compounds.
Propiedades
Número CAS |
90964-32-2 |
|---|---|
Fórmula molecular |
C9H8N4O3 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
N-(6-nitro-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4O3/c1-5(14)10-9-11-7-3-2-6(13(15)16)4-8(7)12-9/h2-4H,1H3,(H2,10,11,12,14) |
Clave InChI |
ZLHASRQVZQYAQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
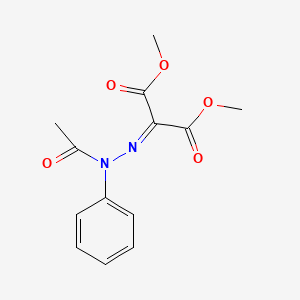
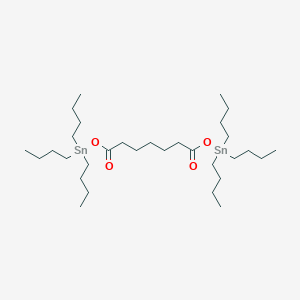
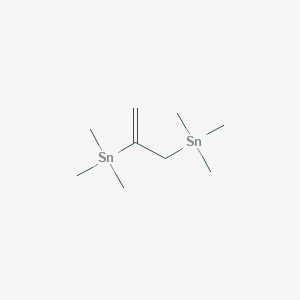
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)

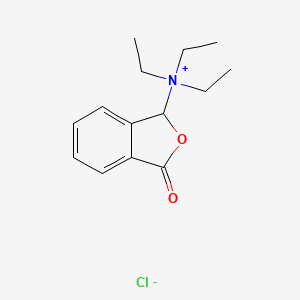
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
